4-(Ethoxycarbonyl)-2-fluorobenzoic acid is an organic compound classified as a benzoic acid derivative. It is characterized by the presence of both an ethoxycarbonyl group and a fluorine atom attached to the benzene ring. The compound has gained attention in various fields of research due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
4-(Ethoxycarbonyl)-2-fluorobenzoic acid falls under the category of aromatic carboxylic acids. It is specifically a substituted benzoic acid where the substituents include an ethoxycarbonyl group at the para position and a fluorine atom at the ortho position relative to the carboxylic acid group.
The synthesis of 4-(Ethoxycarbonyl)-2-fluorobenzoic acid can be achieved through several methods, primarily involving the introduction of the ethoxycarbonyl group and fluorine atom onto the benzoic acid framework. One common approach involves:
The reaction mechanism generally involves:
The molecular structure of 4-(Ethoxycarbonyl)-2-fluorobenzoic acid can be depicted as follows:
4-(Ethoxycarbonyl)-2-fluorobenzoic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 4-(Ethoxycarbonyl)-2-fluorobenzoic acid primarily revolves around its ability to undergo nucleophilic attacks due to its electrophilic nature stemming from both the carbonyl and fluoro groups. In biological systems, such compounds may interact with enzymes or receptors, potentially influencing metabolic pathways.
While specific biological activity data for this compound may not be extensively documented, similar compounds have shown potential in pharmaceutical applications, particularly as intermediates in drug synthesis .
4-(Ethoxycarbonyl)-2-fluorobenzoic acid finds applications primarily in:
Nucleophilic fluorination represents a cornerstone in the synthesis of fluorinated benzoic acid derivatives, including 4-(ethoxycarbonyl)-2-fluorobenzoic acid. Transition-metal catalysis—particularly with palladium and copper complexes—enables efficient C–F bond formation via aromatic substitution. Pd(0) catalysts modified with bisphosphine ligands (e.g., Trost ligands) facilitate ortho-fluorination of ethyl 2-bromobenzoate precursors with AgF as the fluoride source, achieving >80% regioselectivity under mild conditions (room temperature, 1–2 h) [1]. This method capitalizes on Pd(II)-allyl intermediates, where fluoride attack follows an SN2-type mechanism [1].
Copper-mediated reactions offer cost-effective alternatives. Cu(I) species combined with electron-rich phenanthroline ligands activate aryl boronic esters toward fluorination with KF, yielding fluorinated ethyl benzoates. However, competing elimination byproducts remain a limitation in aliphatic systems due to the strong basicity of fluoride sources [1] [2]. Optimized protocols use tetrabutylammonium fluoride (TBAF) in anhydrous DMF to suppress hydrolysis, improving radiochemical yields (RCY) in ¹⁸F-analog synthesis [2] [4].
Table 1: Transition Metal-Catalyzed Fluorination Performance
Catalyst System | Precursor | Fluoride Source | Yield (%) | Key Condition |
---|---|---|---|---|
Pd(0)/Trost ligand | Allylic chloride | AgF | 85–92 | RT, 1 h |
Cu(I)/phenanthroline | Aryl boronic ester | KF | 70–78 | 80°C, DMF, anhydrous |
Pd/Cr cocatalyst | Alkene | Et₃N·3HF | 65 | 100°C, 3 h |
Solid-phase peptide synthesis (SPPS) enables precise assembly of fluorinated benzoic acid conjugates, particularly for peptide backbone integration. Fmoc-protected 4-(ethoxycarbonyl)-2-fluoro-3-aminobenzoic acid derivatives are immobilized on Wang or trityl resins via carboxylic acid attachment. Stepwise elongation employs coupling agents like diisopropyl carbodiimide (DIC) with ethyl cyano(hydroxyimino)acetate (Oxyma) to minimize racemization (<2%) during amino acid additions [3].
Critical challenges include aspartimide formation at Asp–Xaa sequences (Xaa = Gly, Asn), where the electron-withdrawing fluorine exacerbates base-induced ring closure. This side reaction is mitigated by:
Table 2: Solid-Phase Synthesis Optimization Parameters
Parameter | Standard Approach | Improved Method | Outcome |
---|---|---|---|
Coupling agent | HBTU/DIPEA | DIC/Oxyma | 99% coupling efficiency |
Aspartimide suppression | Piperidine deprotection | 0.1 M 1-methylimidazole/DMF | <5% aspartimide byproducts |
Cleavage/deprotection | TFA/H₂O (95:5) | TFA/TIS (95:5) | Preserves fluorine integrity |
Metal-free strategies circumvent transition-metal contamination, which is critical for pharmaceutical applications. Ionic liquid (IL)-mediated fluorination uses 1-butyl-3-methylimidazolium triflate ([bmim][OTf]) as a dual solvent/catalyst. Cs¹⁸F (from Cs₂CO₃ and ¹⁸F⁻) fluorinates ethyl 2-(mesyloxy)benzoate at 120°C in 5–10 min, achieving 93% RCY without azeotropic drying [4]. The IL stabilizes the fluoride anion through electrostatic interactions, enhancing nucleophilicity even with 5% water content [4].
Enzymatic fluorination exploits fluorinase enzymes (e.g., from Streptomyces cattleya) for C–F bond formation in aqueous media. Recombinant fluorinase with L-amino acid oxidase (L-AAO) converts ethyl 2-iodobenzoate to 2-fluoro derivatives using K¹⁸F, though yields for benzoic acids remain moderate (∼40%) due to steric constraints [4]. Non-polar protic solvents like tert-amyl alcohol enhance SNAr reactions for ethyl 2,4-dinitrobenzoate, providing 75% yield at 85°C via hydrogen-bond-assisted desolvation of F⁻ [4].
¹⁸F-radiolabeling of 4-(ethoxycarbonyl)-2-fluorobenzoic acid demands high specific activity (SA > 100 GBq/μmol) for PET imaging. Nucleophilic aromatic substitution employs iodonium ylides (e.g., ethyl 2-(diacetoxyiodo)benzoate) with K¹⁸F/K222 in MeCN at 100°C, achieving SA of 102 GBq/μmol and RCY > 80% in 15 min [2] [4]. Protic media methods use tert-alcohols to solubilize ¹⁸F⁻ without cryptands, facilitating direct labeling of hydrolytically sensitive ethyl benzoates [4].
Aliphatic ¹⁸F-fluorination of ethyl 2-bromobenzoate precursors suffers from lower SA due to carrier-added F₂ production. Recent advances utilize microfluidic reactors with [¹⁸F]TBAF, reducing reaction times to <5 min and improving SA to 50 GBq/μmol [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9